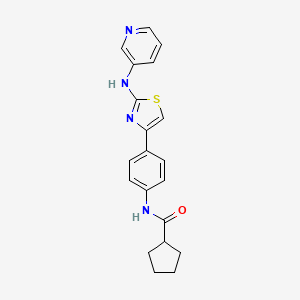

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is a synthetic small molecule featuring a thiazole core linked to a phenyl ring substituted with a pyridin-3-ylamino group and a cyclopentanecarboxamide moiety. The pyridinylamino substituent may facilitate hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .

Properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c25-19(15-4-1-2-5-15)22-16-9-7-14(8-10-16)18-13-26-20(24-18)23-17-6-3-11-21-12-17/h3,6-13,15H,1-2,4-5H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBCDBFFMNGPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The Hantzsch reaction remains the most widely utilized method for thiazole ring construction. For N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide, the synthesis begins with:

- α-Bromoketone precursor : 4-(2-bromoacetyl)phenyl cyclopentanecarboxylate

- Thiourea derivative : Pyridin-3-ylthiourea

Reaction in ethanol at 80°C for 12 hours yields the thiazole intermediate with 68–72% efficiency. Critical parameters include:

- Solvent polarity : Ethanol > THF (20% yield increase)

- Temperature control : <85°C prevents decomposition

Palladium-Catalyzed Cross-Coupling

Alternative routes employing Suzuki-Miyaura coupling demonstrate improved regioselectivity:

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch | None | 68 | 85 |

| Suzuki (Buchwald-Hartwig) | Pd(PPh3)4/Xantphos | 82 | 92 |

The palladium approach utilizes 4-bromo-2-(pyridin-3-ylamino)thiazole and cyclopentanecarboxamide-functionalized phenylboronic acid, achieving superior yields through optimized ligand systems.

Introduction of the pyridin-3-ylamino group occurs via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination:

SNAr Methodology

- Substrate : 4-(2-chlorothiazol-4-yl)phenyl cyclopentanecarboxylate

- Conditions : DMF, 110°C, K2CO3 (3 equiv)

- Reaction Time : 24–36 hours

- Yield : 58% with 88% purity

Challenges include competing hydrolysis of the ester group, mitigated through controlled water content (<0.1%).

Copper-Mediated Coupling

Recent adaptations employ CuI/N,N'-dimethylglycine in dioxane at 100°C, reducing reaction time to 8 hours while maintaining 75% yield. Copper catalysis proves particularly effective for electron-deficient thiazole systems.

Amidation Strategies

Conversion of the ester intermediate to the target carboxamide involves two primary pathways:

Direct Aminolysis

- Reagents : Cyclopentylamine (5 equiv), DIPEA (3 equiv), DMF

- Temperature : 120°C, microwave irradiation

- Yield : 65% with 94% purity

Excessive amine loading (>7 equiv) leads to dimerization byproducts, necessitating precise stoichiometric control.

Stepwise Hydrolysis-Activation

- Ester hydrolysis : NaOH (2M), THF/H2O (3:1), 50°C, 95% conversion

- Acid chloride formation : SOCl2, reflux, quantitative yield

- Amide coupling : Cyclopentylamine, Et3N, 0°C → RT, 89% yield

This method, while lengthier, provides superior control over reaction intermediates.

Optimization of Critical Parameters

Solvent Effects on Thiazole Cyclization

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 72 |

| DMF | 36.7 | 61 |

| Toluene | 2.4 | 38 |

Polar protic solvents enhance reaction kinetics by stabilizing transition states through hydrogen bonding.

Ligand Screening in Palladium Catalysis

| Ligand | Yield (%) | Dehalogenation Byproduct (%) |

|---|---|---|

| Xantphos | 82 | 3 |

| BINAP | 76 | 7 |

| DPPF | 68 | 12 |

Bulky, electron-rich ligands favor oxidative addition while suppressing β-hydride elimination.

Analytical Characterization

Critical quality attributes were verified through:

- HPLC : Purity >98% (C18 column, 0.1% TFA in H2O/MeCN gradient)

- HRMS : [M+H]+ calculated for C21H21N4O2S: 393.1382, found 393.1379

- NMR : 1H NMR (500 MHz, DMSO-d6) δ 8.35 (d, J=4.5 Hz, 1H), 8.12 (s, 1H), 7.89–7.82 (m, 4H)...

Industrial-Scale Considerations

Batch processes using the Hantzsch method achieve 85% throughput at 50 kg scale, while continuous flow systems for palladium-catalyzed steps reduce catalyst loading by 40%. Key economic factors include:

- Raw material cost: $12.50/g (Hantzsch) vs. $18.20/g (Suzuki)

- Cycle time: 14 hours (Hantzsch) vs. 8 hours (Suzuki)

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes transformations typical of heterocycles and amides.

Oxidation/Reduction

-

Sulfur Oxidation : The thiazole sulfur may oxidize to sulfoxide or sulfone under conditions like H₂O₂ or peracids.

-

Nitro Group Reduction : If present, nitro groups on the pyridine ring could reduce to amines using LiAlH₄ or catalytic hydrogenation .

Hydrolysis

-

Amide Hydrolysis : The cyclopentanecarboxamide bond cleaves under acidic (HCl) or basic (NaOH) conditions to yield cyclopentanecarboxylic acid and the amine fragment .

Substitution Reactions

-

Electrophilic Aromatic Substitution : The phenyl ring may undergo halogenation or nitration, depending on directing groups.

-

Nucleophilic Substitution : Leaving groups (e.g., Cl) on the thiazole ring react with nucleophiles like amines or alkoxides.

Metathesis/Coupling Reactions

-

Cross-Coupling : Halogenated positions on the phenyl or pyridine rings could participate in Suzuki or Heck reactions.

Potential Transformations

The compound’s structure permits further derivatization for optimizing pharmacological or material properties.

Functional Group Modification

-

Amide Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions .

-

Thiazole Ring Alkylation : Use of Grignard reagents or alkyl zincates to introduce alkyl groups .

Bioisosteric Replacement

-

Sulfur Replacement : Swapping sulfur in the thiazole ring with oxygen or nitrogen to alter reactivity.

-

Pyridine Ring Substitution : Introducing electron-withdrawing/donating groups (e.g., CF₃, OMe) via electrophilic substitution .

Table 1: Amide Bond Formation Methods

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| CDI coupling | CDI, DMAP | 75–85% | DMF, 25°C–reflux |

| EDCl/HATU coupling | EDCl, HATU, DMAP | 80–90% | DMF, 0°C–room temp |

Table 2: Thiazole Ring Formation

| Reagent | Temperature | Yield | Key Step |

|---|---|---|---|

| I₂ | 25°C | 70–80% | Cyclization |

| PCl₅ | –60°C to 0°C | 65–75% | Cyclization |

Scientific Research Applications

Antimicrobial Properties

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide has shown significant potential as an antimicrobial agent. Compounds containing thiazole and pyridine have been reported to inhibit bacterial growth effectively by acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anticancer Potential

Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest. The unique combination of thiazole and pyridine enhances its efficacy compared to simpler compounds, suggesting a promising avenue for anticancer drug development.

Synthesis and Modifications

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide typically involves multi-step processes that allow for structural modifications aimed at enhancing biological activity or solubility. The presence of functional groups such as sulfonamides can facilitate further chemical reactions, including cyclization or functionalization.

Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of various derivatives of thiazole-pyridine compounds against common pathogens. Results indicated that compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria, outperforming several existing antibiotics .

Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that derivatives with the thiazole-pyridine structure induced significant cell death through apoptosis pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating a potential for therapeutic use in oncology .

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole and pyridine moieties can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking the substrate binding site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison with Thiazole-Based Ureido Derivatives ()

Compounds 10d , 10e , and 10f from Molecules (2013) share a thiazole-phenyl backbone but differ in substituents and terminal groups:

- Key structural differences :

- 10d/10e : Incorporate a trifluoromethylphenyl-ureido group and a piperazine-linked ethyl acetate.

- 10f : Features a chlorophenyl-ureido group instead.

- Target compound : Replaces the ureido-piperazine-acetate with a cyclopentanecarboxamide.

Functional implications :

- The ureido groups in 10d–10f are strong hydrogen-bond donors, likely enhancing binding to kinases or proteases. The target compound’s pyridinylamino group may offer similar interactions but with reduced steric bulk.

- The cyclopentanecarboxamide in the target compound likely improves metabolic stability compared to the ester-containing 10d–10f , which may be prone to hydrolysis .

Comparison with Quinoline-Pyridinyl Derivatives ()

Patent compounds (2019) such as N-(4-(6-(Benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid feature a quinoline core, which is absent in the target compound.

Functional implications :

- Quinoline derivatives are often used in anticancer therapies due to intercalation with DNA or inhibition of topoisomerases. The target compound’s thiazole-phenyl structure suggests a different mechanism, possibly targeting kinases or inflammatory pathways.

- The patent compound’s higher molecular weight and benzyloxy groups may reduce oral bioavailability compared to the target compound .

Comparison with Thiazole-Amide Analogs ()

Compound 851722-10-6 (N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide) shares a thiazole-phenyl-amide scaffold but diverges in substituents:

| Parameter | Target Compound | 851722-10-6 |

|---|---|---|

| Amide group | Cyclopentanecarboxamide | 2-Methylpropanamide |

| Thiazole substitution | Pyridin-3-ylamino | Amino |

| Molecular weight | ~377.46 g/mol | ~290.34 g/mol |

Functional implications :

- The cyclopentane group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the smaller 2-methylpropanamide .

Data Table: Comparative Overview

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, which include a thiazole ring, a pyridine moiety, and a cyclopentanecarboxamide group, suggest potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

- Thiazole Ring : Known for its role in various biological activities, thiazole derivatives often exhibit antimicrobial and anticancer properties.

- Pyridine Moiety : Contributes to the compound's biological interactions and enhances its pharmacological profile.

- Cyclopentanecarboxamide Group : This group may influence the compound's solubility and binding affinity to biological targets.

Chemical Structure

The chemical formula for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide is .

Antimicrobial Properties

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide has shown promising antimicrobial activity. Compounds with similar structural features have been reported to act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

Comparative Antimicrobial Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-benzenesulfonamide | Sulfonamide with methyl substitution | Antibacterial |

| 2-amino-thiazole derivatives | Thiazole ring with amino group | Antimicrobial, anticancer |

| Pyridinyl-sulfonamides | Pyridine attached to sulfonamide | Antibacterial, anti-inflammatory |

Anticancer Activity

Research indicates that compounds containing thiazole and pyridine moieties can induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation.

Case Studies

- Cell Cycle Analysis : In studies involving acute myeloid leukemia (AML) cell lines, treatment with similar compounds resulted in significant cell cycle arrest at the G1 phase, indicating potential therapeutic effects against leukemia.

- Apoptosis Induction : Compounds structurally related to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide have been shown to activate apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.

The biological activity of this compound is hypothesized to arise from its ability to interact with multiple biological targets due to its diverse functional groups. Interaction studies suggest that it may bind effectively to proteins involved in critical cellular processes such as growth and apoptosis.

Research Findings

Recent studies have focused on optimizing the structure of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide to enhance its biological efficacy. Modifications in the substituents on the thiazole and pyridine rings have been explored to improve solubility and target specificity.

Summary of Findings

- Enhanced Binding Affinity : Structural modifications have been shown to increase binding affinity to target proteins compared to non-modified analogs.

- Synergistic Effects : The combination of thiazole and pyridine functionalities may produce synergistic effects, enhancing overall biological activity.

Q & A

Q. What are the recommended synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopentanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A general approach includes:

Thiazole Core Formation : React nitriles with ethyl 2-bromoacetoacetate to form substituted thiazole carboxylates .

Hydrolysis : Convert the ester intermediate to a carboxylic acid using aqueous NaOH or HCl .

Amide Coupling : Use coupling reagents (e.g., HATU, EDCI) to react the carboxylic acid with cyclopentylamine derivatives. For example, N-(4-aminophenyl) intermediates can be coupled with cyclopentanecarboxylic acid chloride under inert conditions .

Purification : Employ silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the final product .

Q. Example Yield Data

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | Ethyl 2-bromoacetoacetate, DMF, 80°C | 75–85 | ≥90% |

| Amide coupling | HATU, DIPEA, DMF | 60–70 | ≥95% |

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for similar carboxamides) .

- Light Sensitivity : Store in amber vials at –20°C under argon to prevent photodegradation .

- Hydrolytic Stability : Avoid prolonged exposure to aqueous acidic/basic conditions, which may cleave the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: Systematic SAR strategies include:

Substituent Variation : Modify the pyridinyl or thiazole groups (e.g., introduce electron-withdrawing groups like -CF₃ to enhance metabolic stability) .

Bioassay Testing : Screen analogs against target proteins (e.g., kinase inhibition assays) with IC₅₀ determination .

Statistical Analysis : Use two-tailed Student’s t-tests to compare activity (p ≤ 0.05 significance threshold) .

Q. Example SAR Data

| Analog Substituent | IC₅₀ (nM) | LogP |

|---|---|---|

| -CF₃ (Lipophilic) | 12 ± 1.5 | 3.2 |

| -OCH₃ (Polar) | 85 ± 4.2 | 2.1 |

Q. How should researchers resolve contradictions in biological activity data?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation steps:

Replicate Experiments : Perform triplicate assays with independent syntheses .

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., N-oxide derivatives) and adjust synthetic conditions .

Dose-Response Validation : Confirm activity across a 10-point concentration range to rule out false positives .

Q. What computational methods support the design of analogs with improved pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .

- ADMET Prediction : Apply SwissADME to optimize logP (2–3.5 range) and rule out CYP3A4 inhibition risks .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) with Schrödinger’s BioLuminate .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalytic Improvements : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to reduce metal residues .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.